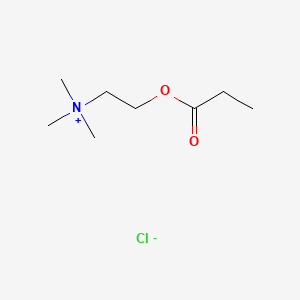

Propionylcholine chloride

Description

Contextualization within the Cholinergic System Research

Propionylcholine (B1209710) chloride serves as a valuable research tool for investigating cholinergic signaling pathways. cymitquimica.com As a synthetic analog of acetylcholine (B1216132), it allows scientists to probe the function of cholinergic receptors and enzymes. cymitquimica.com

Research has shown that propionylcholine can act as an agonist at both muscarinic and nicotinic acetylcholine receptors. nih.govpnas.org Studies on rat distal colon have demonstrated that propionylcholine can induce anion secretion by stimulating these receptors. nih.gov Specifically, it appears to predominantly act on muscarinic receptors, though it can also stimulate epithelial nicotinic receptors to a lesser extent. nih.gov In mammalian cortical neurons, propionylcholine has been shown to elicit both inhibitory and slow excitatory responses, characteristic of muscarinic receptor activation. pnas.org

The interaction of propionylcholine with cholinesterases has also been a key area of investigation. Acetylcholinesterase (AChE) from various sources, including electric eel and maize, has been shown to hydrolyze propionylcholine at a rate comparable to that of acetylcholine. worthington-biochem.comtandfonline.comnih.gov In contrast, its activity against butyrylcholine (B1668140) is significantly lower. worthington-biochem.comtandfonline.com Butyrylcholinesterase (BChE), on the other hand, is more active with propionylcholine and butyrylcholine than with acetylcholine. worthington-biochem.com These differential hydrolysis rates have helped to characterize the substrate specificities of these two important enzymes. nih.govworthington-biochem.comworthington-biochem.com

Table 1: Relative Hydrolysis Rates of Choline (B1196258) Esters by Acetylcholinesterase (AChE)

| Substrate | Relative Rate of Hydrolysis (%) | Source |

|---|---|---|

| Acetylcholine | 100 | worthington-biochem.com |

| Propionylcholine | 96 | worthington-biochem.com |

| Butyrylcholine | Negligible | worthington-biochem.com |

| Triacetin | 11 | worthington-biochem.com |

Data based on AChE from electric eel at a substrate concentration of 1 x 10-3M.

Historical Perspective of Propionylcholine Chloride in Cholinergic Research

The use of different choline esters, including propionylcholine, has a long history in the study of the cholinergic system. The "cholinergic hypothesis" has been a guiding principle for research into cognitive function and neurodegenerative diseases for decades. nih.govresearchgate.net This hypothesis spurred a vast amount of research into the anatomy, biochemistry, and pharmacology of the cholinergic system. nih.gov

Early research utilized compounds like propionylcholine to differentiate between the two main types of cholinesterases. The observation that acetylcholinesterase hydrolyzes acetylcholine and propionylcholine much faster than butyrylcholine, while butyrylcholinesterase (then often called pseudocholinesterase) shows a preference for butyrylcholine and propionylcholine, was a foundational discovery in cholinergic enzymology. worthington-biochem.comworthington-biochem.comwho.int This distinction helped to establish them as two distinct enzymes. worthington-biochem.com

Furthermore, propionylcholine has been employed in studies to characterize the binding sites and mechanisms of action of various cholinergic agonists and antagonists. For instance, in studies of human serum pseudocholinesterase, this compound was used as a substrate to protect the enzyme from inactivation by chemical modifiers, providing insights into the structure of its active site. nih.gov Its use in electrophysiological studies on cortical neurons helped to pharmacologically characterize different muscarinic receptor-mediated responses. pnas.org The historical and continued use of this compound underscores its importance as a fundamental tool for dissecting the complexities of cholinergic neurotransmission.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(2-propanoyloxyethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO2.ClH/c1-5-8(10)11-7-6-9(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHSIMKCFUIWHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5072-54-8 (Parent) | |

| Record name | Propionylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50946464 | |

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminiumato(2-) chlorido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2365-13-1 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-(1-oxopropoxy)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionylcholine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-2-(propanoyloxy)ethan-1-aminiumato(2-) chlorido(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyl[2-(1-oxopropoxy)ethyl]ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYLCHOLINE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LK42PR2YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Structural Aspects Relevant to Biological Function

Structural Analogies and Distinctions with Acetylcholine (B1216132) and Related Choline (B1196258) Esters

Propionylcholine (B1209710) is a structural analog of acetylcholine, sharing the same core choline group. nih.gov This core consists of a quaternary ammonium (B1175870) group, -(N+(CH3)3), connected via an ethylene (B1197577) bridge to an ester group. The defining difference between propionylcholine and acetylcholine lies in the acyl group attached to the choline ester. While acetylcholine has an acetyl group (CH3CO-), propionylcholine possesses a slightly larger propionyl group (CH3CH2CO-). nih.gov

This seemingly minor difference of an additional methyl group in the acyl chain has significant implications for the molecule's physicochemical properties and its interaction with biological targets. Other related choline esters, such as butyrylcholine (B1668140), further extend this alkyl chain, leading to a greater deviation from the structure of acetylcholine. nih.gov

Below is a table comparing the molecular properties of Propionylcholine and Acetylcholine.

| Property | Propionylcholine | Acetylcholine |

| Chemical Formula | C8H18NO2+ | C7H16NO2+ |

| Molecular Weight | 160.23 g/mol | 146.21 g/mol |

| Acyl Group | Propionyl | Acetyl |

| Polar Surface Area | 26.3 Ų | 26.3 Ų |

| Rotatable Bond Count | 5 | 4 |

Structure-Activity Relationship Hypotheses for Cholinergic Receptors

The structure of a molecule dictates its ability to bind to and activate a receptor, a concept known as the structure-activity relationship (SAR). For cholinergic agonists, several key structural features are crucial for their activity.

The quaternary ammonium group is essential for binding to the cholinergic receptor. nih.govnih.gov The primary distinction in the activity of propionylcholine compared to acetylcholine stems from the size of its acyl group. The general SAR for cholinergic agonists suggests that increasing the size of the acyl group beyond the acetyl group of acetylcholine leads to a decrease in potency. nih.gov Propionylcholine, with its propionyl group, is indeed less active than acetylcholine. nih.gov

Despite its reduced potency, research indicates that propionylcholine can act as a full agonist at cholinergic receptors, meaning it is capable of eliciting a maximal response, albeit at higher concentrations. researchgate.net Studies have shown that propionylcholine has a lower affinity for acetylcholine receptors compared to acetylcholine. researchgate.net

Interestingly, propionylcholine appears to exhibit a degree of selectivity, acting predominantly on muscarinic receptors over nicotinic receptors. researchgate.net This suggests that the subtle change in the acyl group's size and shape may influence its fit and interaction with the binding sites of different cholinergic receptor subtypes.

The following table presents the half-maximal effective concentration (EC50) values from a study on rat colon preparations, illustrating the difference in potency between acetylcholine and propionylcholine. A higher EC50 value indicates lower potency.

| Compound | EC50 in Mucosal-Submucosal Preparations (μM) | EC50 in Mucosal Preparations (μM) |

| Acetylcholine | 9.5 ± 1.2 | 9.1 ± 2.9 |

| Propionylcholine | 31.7 ± 1.5 | 208 ± 1.2 |

The conformation of acetylcholine when bound to its receptor is thought to be a folded, or synclinal, conformation. It is hypothesized that the larger propionyl group of propionylcholine may slightly alter the optimal binding conformation, potentially affecting the efficiency of receptor activation. The additional methyl group increases the steric bulk of the ligand, which could influence its orientation within the narrow binding pocket of the receptor. However, detailed molecular modeling studies specifically elucidating the bound conformation of propionylcholine are not extensively available.

Agonist Activity and Receptor Pharmacology

Muscarinic Acetylcholine (B1216132) Receptor Interactions

Research indicates that propionylcholine's effects are predominantly mediated through muscarinic acetylcholine receptors (mAChRs). nih.govresearchgate.net These receptors are a class of G protein-coupled receptors that play crucial roles in modulating a variety of physiological functions, including smooth muscle contraction and glandular secretions. wikipedia.orgebi.ac.ukmdpi.com

Propionylcholine (B1209710) functions as an agonist at muscarinic receptors, with studies pointing towards a significant interaction with the M3 subtype. nih.govresearchgate.net M3 receptors are widely expressed in smooth muscles, as well as in exocrine and endocrine glands. wikipedia.orgebi.ac.uk The activation of M3 receptors is coupled to Gq proteins, which initiates a signaling pathway that increases intracellular calcium, typically leading to smooth muscle contraction and glandular secretion. wikipedia.orgnih.gov The action of propionylcholine in stimulating anion secretion in the colon is consistent with the activation of M3 receptors located on epithelial cells. nih.govmdpi.com

A primary cellular response to propionylcholine's muscarinic agonism is the modulation of ion transport in epithelial tissues. Specifically, propionylcholine has been shown to cause a concentration-dependent increase in short-circuit current in Ussing chamber experiments, which is indicative of stimulated anion secretion. nih.govresearchgate.net This process is vital for maintaining fluid balance across epithelial layers. The secretion of anions, such as chloride (Cl-), involves their entry into the epithelial cell via basolateral transporters and their exit through apical channels into the lumen. researchgate.net Propionylcholine's stimulation of muscarinic receptors on these cells triggers the signaling cascade that opens these apical anion channels, promoting secretion. nih.gov

When compared to the endogenous neurotransmitter acetylcholine and the related compound butyrylcholine (B1668140), propionylcholine demonstrates intermediate muscarinic potency. Studies on rat distal colon preparations have determined the half-maximal effective concentrations (EC₅₀) for these compounds in stimulating anion secretion. Acetylcholine is the most potent agonist, followed by propionylcholine, and then butyrylcholine. nih.gov In mucosal-submucosal preparations, the EC₅₀ for propionylcholine was approximately 3.3 times higher than that of acetylcholine, while in mucosal preparations, it was about 23 times higher, indicating a lower potency. nih.gov

| Compound | EC₅₀ in Mucosal-Submucosal Preparations (μM) | EC₅₀ in Mucosal Preparations (μM) |

|---|---|---|

| Acetylcholine | 9.5 ± 1.2 | 9.1 ± 2.9 |

| Propionylcholine | 31.7 ± 1.5 | 208 ± 1.2 |

| Butyrylcholine | 72.0 ± 1.1 | 105 ± 1.2 |

Nicotinic Acetylcholine Receptor Interactions

In addition to its muscarinic activity, propionylcholine also interacts with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. wikipedia.org However, its activity at these receptors shows a notable specificity.

Propionylcholine acts as an agonist at nicotinic receptors, but its effects are selective for epithelial nAChRs over neuronal nAChRs. nih.govresearchgate.net This specificity was determined through inhibitor experiments in rat colon preparations. In mucosal-submucosal preparations, which contain the submucosal plexus (a network of neurons), nicotinic receptor blockers did not affect the secretory response to propionylcholine. nih.gov However, in mucosal preparations lacking the neuronal plexus, nicotinic antagonists significantly reduced the response, suggesting that propionylcholine stimulates epithelial, but not neuronal, nicotinic receptors. nih.govresearchgate.net

While detailed quantitative data on the comparative nicotinic potency of propionylcholine is limited, qualitative comparisons can be drawn from inhibitor studies. Research suggests that related choline (B1196258) esters have different profiles of activity at nicotinic receptors. For instance, butyrylcholine appears to stimulate both nicotinic and muscarinic receptors robustly. nih.govresearchgate.net In contrast, propionylcholine's action is predominantly on muscarinic receptors, with a smaller, specific contribution from epithelial nicotinic receptors. nih.govresearchgate.net This implies that propionylcholine may be a less potent or efficacious agonist at nicotinic receptors compared to butyrylcholine.

| Compound | Primary Receptor Target | Nicotinic Receptor Specificity |

|---|---|---|

| Propionylcholine | Muscarinic | Epithelial (not neuronal) |

| Butyrylcholine | Muscarinic & Nicotinic | Appears to stimulate both |

Enzymatic Hydrolysis and Metabolism by Cholinesterases

Substrate Specificity for Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE), also known as true or specific cholinesterase, is a crucial enzyme for nerve function, primarily responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). cuni.czhibiscuspublisher.com While its principal substrate is acetylcholine, AChE can also hydrolyze other choline (B1196258) esters, including propionylcholine (B1209710). usuhs.edu

Studies have shown that AChE exhibits a high rate of hydrolysis for propionylcholine, often comparable to that of acetylcholine. worthington-biochem.com At a substrate concentration of 1 x 10⁻³ M, the relative rate of hydrolysis for propionylcholine by AChE is approximately 96, with acetylcholine being 100. cuni.czworthington-biochem.com This indicates that the acetyl group on the choline ester can be replaced by a propionyl group with only a minor impact on the hydrolysis rate by AChE. However, AChE's activity towards butyrylcholine (B1668140) is negligible. cuni.czworthington-biochem.com

The specificity of AChE can vary between species. For instance, AChE from chicken brain has demonstrated its highest activity with propionylcholine as the substrate, whereas frog brain AChE shows the highest activity towards acetylcholine. capes.gov.br In some avian brain tissues, propionylcholine may be hydrolyzed as fast or even faster than acetylcholine. hibiscuspublisher.com

The kinetic properties of AChE from the house cricket (Acheta domesticus) have been studied, revealing a Michaelis-Menten constant (Kₘ) of 1.54 x 10⁻⁴ M for propionylcholine. capes.gov.br This value, along with the Kₘ for acetylcholine (4.32 x 10⁻⁵ M), provides insight into the enzyme's affinity for these substrates. capes.gov.br

| Substrate | Relative Rate of Hydrolysis | Source Organism/Tissue |

|---|---|---|

| Acetylcholine | 100 | General cuni.czworthington-biochem.com |

| Propionylcholine | 96 | General cuni.czworthington-biochem.com |

| Butyrylcholine | Negligible | General cuni.czworthington-biochem.com |

| Triacetin | 11 | General worthington-biochem.com |

Substrate Specificity for Butyrylcholinesterase (BuChE)

Butyrylcholinesterase (BuChE), also referred to as pseudocholinesterase or nonspecific cholinesterase, is found in various tissues including plasma, liver, and the central nervous system. worthington-biochem.com Unlike AChE, BuChE demonstrates broader substrate specificity and is more active with larger choline esters. worthington-biochem.comupol.cz

BuChE hydrolyzes butyrylcholine about four times more rapidly than acetylcholine. worthington-biochem.com Notably, BuChE is more active with both butyrylcholine and propionylcholine than with acetylcholine. cuni.czworthington-biochem.com This makes propionylcholine an ideal substrate for BuChE. researchgate.netnih.gov The enzyme can also hydrolyze a variety of non-choline esters. worthington-biochem.com

The ability of BuChE to hydrolyze propionylcholine is a key characteristic that distinguishes it from AChE. upol.cz While AChE is inhibited by an excess of its substrate, BuChE can exhibit substrate activation. cuni.cz

Kinetic Characterization of Propionylcholine Chloride Hydrolysis

The hydrolysis of propionylcholine by cholinesterases can be described by Michaelis-Menten kinetics, which relates the reaction rate to the substrate concentration. wikipedia.orgcatalysis.blog The Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are key parameters in this characterization. wikipedia.orgnih.gov

For the hydrolysis of propionylcholine by house cricket AChE, the Kₘ value has been determined to be 1.54 x 10⁻⁴ M. capes.gov.br In another study, the Kₘ for propionylthiocholine (B1208427) iodide with cholinesterase was found to be 1.985 mM. mendeley.com The Vₘₐₓ for the hydrolysis of choline esters by house cricket AChE was observed at a pS of 3.4 and a pH of 8.0. capes.gov.br

It is important to note that the thio-analogue of propionylcholine, propionylthiocholine, is often used in experimental assays due to its suitability for colorimetric measurements. nih.gov For instance, research on maize AChE showed a high affinity for propionylthiocholine. nih.gov

| Enzyme | Substrate | Kₘ (M) | Source |

|---|---|---|---|

| House Cricket Acetylcholinesterase | Propionylcholine | 1.54 x 10⁻⁴ | capes.gov.br |

| Cholinesterase | Propionylthiocholine Iodide | 1.985 x 10⁻³ | mendeley.com |

Influence of Enzyme Inhibitors on this compound Metabolism

The metabolism of this compound is influenced by various enzyme inhibitors that affect cholinesterase activity. worthington-biochem.com These inhibitors can be competitive, non-competitive, or irreversible. worthington-biochem.comweizmann.ac.il

Specific inhibitors are used to differentiate between AChE and BuChE activity. For example, BW284c51 is a selective inhibitor of AChE, while iso-OMPA (tetraisopropyl pyrophosphoramide) preferentially inhibits BuChE. nih.govupol.cz In studies of bivalve tissues, BW284c51 significantly inhibited cholinesterase activity with propionylcholine as a substrate in most cases, whereas iso-OMPA had a more variable effect depending on the species and tissue. nih.gov

Organophosphate compounds and carbamates are well-known inhibitors of both AChE and BuChE. nih.govworthington-biochem.com These compounds can form stable complexes with the enzyme, effectively blocking its catalytic activity. nih.govweizmann.ac.il For example, the organophosphorous pesticide trichlorfon (B7771407) has been shown to inhibit cholinesterase activity in bivalves in vitro. nih.gov

Other inhibitors include physostigmine, which inhibits both enzymes, and neostigmine (B1678181), a specific AChE inhibitor. worthington-biochem.comweizmann.ac.ilusp.br In plant guard cell protoplasts, both BW284c51 and neostigmine were found to inhibit a portion of the acetylcholinesterase activity. usp.br

Species and Tissue-Specific Cholinesterase Activity Towards this compound

The activity of cholinesterases towards this compound varies significantly across different species and tissues. researchgate.net

In some animal species, propionylthiocholine can be used as an alternative substrate to butyrylthiocholine (B1199683) for measuring whole blood cholinesterase activity, particularly in horses. researchgate.net In contrast, for porcine and ruminant samples, acetylthiocholine (B1193921) is a suitable substrate due to their low butyrylcholinesterase activity. researchgate.net

Studies on bivalves have revealed differences in cholinesterase activity between species and tissues. In Arca noae and Venus verrucosa, the highest cholinesterase activity was detected with propionylthiocholine iodide as the substrate in most tissues examined. nih.gov

In plants, the presence and activity of cholinesterases also vary. Guard cell protoplasts from Vicia faba and Nicotiana glauca displayed a distinct preference for acetylthiocholine, but propionylcholine also induced some stomatal closure, suggesting a physiological response. usp.br A novel propionylcholinesterase (PChE) has been identified in rice, which preferentially hydrolyzes propionylthiocholine over acetylthiocholine and shows almost no activity against butyrylthiocholine. nih.gov

| Species | Tissue/Source | Observation |

|---|---|---|

| Horse | Whole Blood | Propionylthiocholine can be an alternative substrate to butyrylthiocholine. researchgate.net |

| Bivalves (Arca noae, Venus verrucosa) | Gills, Adductor Muscle | Highest cholinesterase activity with propionylthiocholine iodide. nih.gov |

| Rice (Oryza sativa) | Leaves | A novel propionylcholinesterase (PChE) preferentially hydrolyzes propionylthiocholine. nih.gov |

| Chicken | Brain | AChE exhibits highest activity towards propionylcholine. capes.gov.br |

| Frog | Brain | AChE exhibits highest activity towards acetylcholine. capes.gov.br |

Occurrence and Biological Significance in Research Models

Endogenous Presence in Biological Systems

Propionylcholine (B1209710), an ester of choline (B1196258), is not merely a synthetic compound for laboratory use; it has been identified as an endogenous substance in various biological systems, ranging from plants to mammals. Its presence suggests a role in fundamental physiological processes.

In the plant kingdom, propionylcholine has been reported in species such as Codiaeum variegatum and Populus grandidentata. nih.gov The functional significance of propionylcholine in these plants is not yet fully understood, but its occurrence points to a potential role in plant biochemistry and signaling.

Of particular interest to researchers is the endogenous presence of propionylcholine in mammalian tissues, most notably in the colonic epithelium. nih.govresearchgate.net Studies have revealed that the surface epithelium of the rat distal colon produces not only acetylcholine (B1216132) but also other short-chain choline esters, including propionylcholine and butyrylcholine (B1668140). nih.govresearchgate.net The synthesis of these "atypical" choline esters is attributed to the enzyme choline acetyltransferase (ChAT). nih.govmdpi.com This enzyme, responsible for acetylcholine synthesis, is known to be somewhat unselective regarding the fatty acid it uses for the esterification of choline. nih.govresearchgate.net In the colon, where there are high concentrations of short-chain fatty acids (SCFAs) like propionate (B1217596) and butyrate (B1204436) from bacterial fermentation, ChAT can utilize propionyl-CoA to produce propionylcholine. nih.govmdpi.com

Desorption electrospray ionization mass spectroscopy (DESI-MS) has been instrumental in confirming the local synthesis of propionylcholine in the colonic epithelium. nih.gov These analyses have shown that while acetylcholine is the most abundant choline ester, propionylcholine is also present at relative expression rates of 2–3% compared to acetylcholine. nih.govresearchgate.net

The following table summarizes the key findings on the endogenous presence of propionylcholine:

| Biological System | Key Findings | Research Method |

| Colonic Epithelium (Rat) | Production of acetylcholine, propionylcholine, and butyrylcholine in the surface epithelium. nih.gov | DESI-MS |

| Relative expression of propionylcholine is 2-3% compared to acetylcholine. nih.govresearchgate.net | DESI-MS | |

| Choline acetyltransferase (ChAT) is the synthesizing enzyme. nih.gov | --- | |

| Plant Species | Reported presence in Codiaeum variegatum and Populus grandidentata. nih.gov | --- |

Role in Paracrine Regulation and Inter-organismal Communication Pathways

The presence of propionylcholine in the colonic epithelium is not incidental; it plays a significant role in local cell-to-cell communication, a process known as paracrine regulation. nih.govwikipedia.org This form of signaling involves the release of chemical messengers that act on nearby cells. khanacademy.orgunits.it In the gut, this communication is crucial for maintaining homeostasis and responding to environmental cues, such as the byproducts of the intestinal microbiota. nih.govnih.govfrontiersin.orgmdpi.com

A novel pathway of communication has been proposed involving intestinal microbes, the short-chain fatty acids (SCFAs) they produce, and the host's colonic epithelium. nih.govfrontiersin.org Bacterial fermentation of dietary fibers in the colon generates high concentrations of SCFAs, including acetate, propionate, and butyrate. nih.govnih.gov The binding of propionate to G-protein coupled receptors on the surface of colonic epithelial cells triggers the release of acetylcholine. nih.gov This epithelial-derived acetylcholine then stimulates anion secretion by binding to acetylcholine receptors. nih.gov

However, the story is more complex with the discovery of propionylcholine synthesis. The production of propionylcholine by the colonic epithelium, influenced by the availability of microbial-derived propionate, suggests a direct link between the gut microbiome and the host's cholinergic signaling system. nih.govhsiao.science This represents a fascinating example of inter-organismal communication, where metabolites from gut bacteria directly modulate the production of signaling molecules in the host. nih.gov

Research using Ussing chambers, a technique to measure ion transport across epithelial tissues, has shown that propionylcholine can cause a concentration-dependent increase in the short-circuit current, which is indicative of stimulated anion secretion. nih.govresearchgate.net This effect suggests that propionylcholine, like acetylcholine, can act on cholinergic receptors to regulate colonic function. nih.gov These findings point to a sophisticated system where the gut microbiota can influence host intestinal physiology through the production of SCFAs, which in turn leads to the synthesis and release of various choline esters by the epithelium. nih.gov This interaction is a key aspect of the microbiota-gut-brain axis and highlights the importance of the non-neuronal cholinergic system in mediating this communication. nih.govfrontiersin.org

The table below details the role of propionylcholine in these communication pathways:

| Communication Pathway | Mechanism | Significance |

| Paracrine Regulation in Colonic Epithelium | Propionylcholine is synthesized and released by colonic epithelial cells. nih.gov | Modulates local cholinergic signaling and regulates ion transport. nih.govresearchgate.net |

| Acts on muscarinic acetylcholine receptors. nih.govresearchgate.net | Contributes to the maintenance of intestinal homeostasis. nih.gov | |

| Inter-organismal Communication (Intestinal Microbes and Host) | Gut microbiota produce propionate (an SCFA) through fermentation. nih.gov | Establishes a direct link between the gut microbiome and host cholinergic system. nih.gov |

| Propionate serves as a precursor for propionylcholine synthesis by the host's colonic epithelium. nih.govmdpi.com | Microbial metabolites can influence host physiological processes. nih.govhsiao.science |

Comparative Biological Roles of Short-Chain Choline Esters in Cholinergic Research

In the field of cholinergic research, the focus has traditionally been on acetylcholine as the primary neurotransmitter and signaling molecule. However, the discovery of other endogenous short-chain choline esters, such as propionylcholine and butyrylcholine, has broadened our understanding of the complexity of the cholinergic system. nih.govmdpi.com These "atypical" choline esters, while structurally similar to acetylcholine, exhibit distinct biological activities and may play modulatory roles. nih.govresearchgate.net

Studies have shown that both propionylcholine and butyrylcholine can act as substrates for acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. ontosight.ai This suggests that they can compete with acetylcholine for enzymatic degradation, thereby influencing the duration and intensity of cholinergic signaling.

In the context of the colonic epithelium, while both propionylcholine and butyrylcholine stimulate anion secretion, they appear to do so by acting on different combinations of cholinergic receptors. nih.gov Inhibitor experiments have revealed that butyrylcholine stimulates both nicotinic and muscarinic receptors, whereas propionylcholine predominantly acts on muscarinic receptors. nih.govresearchgate.net This differential receptor activation suggests that these choline esters may have nuanced and specific roles in regulating colonic function.

Furthermore, it has been proposed that propionylcholine and butyrylcholine may act as modulators of cholinergic signaling. researchgate.netmdpi.com Due to their lower affinity for cholinergic receptors compared to acetylcholine, they might desensitize these receptors when present at high concentrations, thereby dampening the response to acetylcholine. mdpi.com This could be a mechanism to protect the colonic epithelium from overstimulation in an environment with fluctuating levels of SCFAs and, consequently, choline esters. nih.gov

The table below provides a comparative overview of the biological roles of key short-chain choline esters:

| Choline Ester | Receptor Activity | Proposed Biological Role |

| Acetylcholine | Acts on both nicotinic and muscarinic receptors. nih.gov | Primary neurotransmitter and paracrine signaling molecule in the colon, stimulating anion secretion. nih.gov |

| Propionylcholine | Predominantly acts on muscarinic receptors in the colonic epithelium. nih.govresearchgate.net | Modulator of cholinergic signaling; stimulates anion secretion. nih.govresearchgate.netmdpi.com |

| Butyrylcholine | Stimulates both nicotinic and muscarinic receptors in the colonic epithelium. nih.govresearchgate.net | Modulator of cholinergic signaling; stimulates anion secretion. nih.govresearchgate.net |

Synthetic Methodologies for Research Grade Propionylcholine Chloride and Analogs

Strategies for Analog Preparation and Derivatization for Structure-Activity Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For propionylcholine (B1209710), this involves synthesizing a series of analogs with systematic structural modifications to probe interactions with biological targets, such as cholinesterases or cholinergic receptors.

The general principles of SAR for cholinergic agonists provide a framework for designing propionylcholine analogs. Key areas for modification include the acyl group, the ethylene (B1197577) bridge, and the quaternary ammonium (B1175870) head. cutm.ac.in

Modification of the Acyl Group: The nature of the acyl group is a critical determinant of activity. SAR studies on acetylcholine (B1216132), the parent compound, have shown that increasing the length of the acyl chain from acetyl to propionyl or butyryl generally leads to a decrease in activity at muscarinic receptors. cutm.ac.in To further explore this, a series of analogs can be synthesized by reacting choline (B1196258) with various acyl chlorides or anhydrides of different chain lengths and branching patterns. For instance, esterification of choline with isobutyryl chloride or pivaloyl chloride would introduce steric bulk near the ester linkage, which can provide insights into the size and shape of the receptor's binding pocket.

Furthermore, the ester functionality itself can be replaced with more stable bioisosteres. For example, carbamate (B1207046) esters of choline, such as carbachol (B1668302), are more resistant to hydrolysis by cholinesterases. cutm.ac.in A propionyl analog of carbachol could be synthesized to investigate the combined effect of the propionyl group and the carbamate linkage on activity and stability.

Modification of the Ethylene Bridge: The two-carbon ethylene bridge connecting the ester group to the quaternary ammonium head is another key target for modification. Introducing substituents on the ethylene bridge can influence receptor selectivity. For example, methylation of the β-carbon of the ethylene bridge in acetylcholine results in methacholine, which exhibits selectivity for muscarinic receptors. Similarly, a β-methylated propionylcholine analog could be synthesized to assess if this modification confers muscarinic selectivity to propionylcholine as well. cutm.ac.in The synthesis of such analogs would typically start from a modified choline precursor, such as β-methylcholine.

Modification of the Quaternary Ammonium Head: The positively charged quaternary ammonium group is essential for binding to the anionic site of cholinergic receptors. However, the size of the alkyl groups on the nitrogen can be varied. Replacing the methyl groups with larger alkyl groups generally leads to a decrease or loss of activity. cutm.ac.in Nevertheless, synthesizing analogs with, for example, one ethyl and two methyl groups on the nitrogen could help to finely map the steric constraints of the binding site.

A general strategy for the synthesis of propionylcholine analogs for SAR studies is outlined in the table below:

| Modification Site | Synthetic Strategy | Example Analog | Rationale for SAR Study |

|---|---|---|---|

| Acyl Group | Esterification of choline with various acyl chlorides/anhydrides. | Isobutyrylcholine chloride | To probe the effect of steric bulk on receptor binding. |

| Ethylene Bridge | Esterification of a substituted choline precursor (e.g., β-methylcholine) with propionyl chloride. | β-Methylpropionylcholine chloride | To investigate the influence of substitution on receptor selectivity. cutm.ac.in |

| Quaternary Ammonium Head | Quaternization of a tertiary amine precursor with a suitable alkyl halide, followed by esterification. | N-Ethyl-N,N-dimethyl-2-propionyloxyethanaminium chloride | To determine the steric tolerance of the anionic binding site. |

The synthesis of these analogs, followed by their pharmacological evaluation, allows for the systematic exploration of the structure-activity landscape of propionylcholine and related choline esters. This knowledge is invaluable for the rational design of new molecules with desired biological activities.

Analytical Methodologies in Propionylcholine Chloride Research

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of propionylcholine (B1209710) chloride, enabling its separation, identification, and quantification in various matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed, often in conjunction with specialized approaches like ion-pair chromatography to enhance separation of this quaternary ammonium (B1175870) compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of propionylcholine chloride. openaccessjournals.comresearchgate.netadvancechemjournal.com Its application is crucial in separating the compound from complex mixtures for subsequent identification and quantification. openaccessjournals.comresearchgate.netadvancechemjournal.com Reversed-phase HPLC is the most common modality, where a non-polar stationary phase is used with a polar mobile phase. researchgate.netadvancechemjournal.com

In the analysis of quaternary ammonium compounds like propionylcholine, the stationary phase is often a chemically bonded silica, such as octadecylsilane (B103800) (ODS or C18). oregonstate.edu The mobile phase typically consists of an aqueous buffer mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724) to control the retention and separation. oregonstate.edu For instance, a study utilized a 10 cm Lichrosorb ODS-18 column with a mobile phase of 40% methanol and 60% aqueous solution containing an ion-pairing agent. oregonstate.edu Gradient elution, where the mobile phase composition is changed over time, can also be employed to optimize the separation of multiple components. oregonstate.edu

Derivatization is a technique sometimes used in HPLC to enhance the detectability of analytes. For compounds that lack a strong chromophore, derivatization with a UV-absorbing or fluorescent tag can significantly improve sensitivity. nih.gov For example, dansyl chloride has been used for the precolumn derivatization of biogenic amines and their precursor amino acids, a strategy that could be applicable to propionylcholine analysis. nih.gov

Table 1: HPLC Parameters for Quaternary Ammonium Compound Analysis

| Parameter | Description | Example from Research |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the analytes. | 10 cm Lichrosorb ODS-18 column. oregonstate.edu |

| Mobile Phase | The liquid that carries the sample through the column. | 40% Methanol and 60% aqueous solution with additives. oregonstate.edu |

| Detection | The method used to detect the analytes as they elute from the column. | UV-visible, fluorescence, and mass spectrometry detectors. openaccessjournals.com |

| Derivatization Agent | A reagent used to chemically modify the analyte for better detection. | Dansyl chloride for amines. nih.gov |

Gas Chromatography (GC) Approaches

Gas chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. research-solution.com For highly reactive or non-volatile compounds like this compound, derivatization is often necessary to convert them into a form suitable for GC analysis. research-solution.comgoogle.com This process modifies the functional groups of the analyte to increase its volatility and thermal stability. research-solution.com

Indirect procedures for the GC determination of reactive acid chlorides often involve converting the analyte into a more stable derivative, such as an ester. u-szeged.hu However, direct determination of propionyl chloride has been achieved using specific column packings and by ensuring the carrier gas is extremely dry to prevent hydrolysis. u-szeged.hu One study reported the successful direct determination of propionyl chloride on columns packed with Kel-F Wax 10/200 or "Aroclor 1232" on a polytrifluoroethylene support, with a carrier gas dried using phosphorus pentoxide. u-szeged.hu

The choice of the stationary phase is critical in GC. For the analysis of acid chlorides, inert supports are necessary to prevent on-column reactions. u-szeged.hu The use of a "Teflon 6" column coated with 10 wt. % Carbowax 20 M-Terephthalic acid has been explored, although challenges with peak deformation were noted. u-szeged.hu The operating conditions, including column temperature and carrier gas flow rate, must be carefully optimized to achieve good separation and peak shape. u-szeged.hu

Table 2: GC Parameters for Acid Chloride Analysis

| Parameter | Description | Example from Research |

|---|---|---|

| Stationary Phase | The non-volatile liquid or solid support in the GC column. | Kel-F Wax 10/200 or "Aroclor 1232" on polytrifluoroethylene support. u-szeged.hu |

| Carrier Gas | The inert gas that moves the analyte through the column. | Hydrogen dried with phosphorus pentoxide. u-szeged.hu |

| Column Temperature | The temperature at which the GC column is maintained. | 56°C. u-szeged.hu |

| Derivatization | Chemical modification to improve volatility and stability. | Often required for reactive compounds, though direct analysis is possible. research-solution.comu-szeged.hu |

Ion-Pair Chromatography for Quaternary Ammonium Compounds

Ion-pair chromatography is a specialized HPLC technique particularly well-suited for the separation of ionic compounds like the quaternary ammonium compound, this compound, on a reversed-phase column. itwreagents.comthermofisher.com This method involves the addition of an ion-pairing reagent to the mobile phase. itwreagents.com The reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com It forms a neutral ion pair with the analyte, which increases the analyte's hydrophobicity and its retention on the non-polar stationary phase. itwreagents.com

This technique enhances the separation of compounds that are too polar to be retained by conventional reversed-phase chromatography. itwreagents.com For cationic analytes like propionylcholine, anionic pairing agents such as alkyl sulfonates (e.g., octane (B31449) sulfonate) are used. oregonstate.edu The concentration of the ion-pairing reagent in the mobile phase is a critical parameter that influences the retention of the analyte.

The choice of the counter-ion can significantly affect the lipophilicity and, therefore, the retention of the quaternary ammonium compound. nih.gov Studies have shown that larger and more lipophilic counter-ions can substantially increase the partition coefficient of the ion pair. nih.gov The separation mechanism in ion-pair chromatography allows for the analysis of quaternary ammonium compounds that might otherwise show poor chromatographic performance due to their charge. thermofisher.com

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are indispensable for the detailed analysis of this compound, providing information on its structure, purity, and quantity. Mass spectrometry, particularly when coupled with liquid chromatography, and nuclear magnetic resonance spectroscopy are the most powerful tools in this regard.

Mass Spectrometry (MS) and Tandem MS (LC-MS/MS) for Quantification and Identification

Mass spectrometry (MS) is a highly sensitive and selective analytical technique that measures the mass-to-charge ratio of ions. eag.com When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for the identification and quantification of compounds in complex mixtures. nih.gov For this compound, LC-MS allows for its separation from other components in a sample, followed by its detection and quantification by the mass spectrometer. creative-proteomics.com

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is particularly useful for the analysis of complex samples. nih.govlabmanager.com In an LC-MS/MS system, a specific ion (the precursor ion) corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. eag.comnih.gov This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, making it ideal for quantitative analysis of low-level analytes in complex biological matrices. nih.gov

The high specificity of MS/MS can reduce the need for extensive chromatographic separation, and its high sensitivity allows for the detection of compounds at very low concentrations, often in the parts-per-trillion range. eag.com This makes LC-MS/MS a valuable technique in various fields, including pharmaceutical analysis and metabolomics. labmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear magnetic resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including this compound. researchgate.netresearchgate.net It provides detailed information about the chemical environment of each nucleus (typically ¹H and ¹³C) in a molecule, allowing for the determination of its complete chemical structure. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule. researchgate.net

Beyond structural elucidation, NMR is also a powerful tool for assessing the purity of a sample. mdpi.comnanalysis.com Quantitative NMR (qNMR) is a primary method of measurement that can determine the absolute concentration or purity of a compound without the need for an analyte-specific reference standard. mdpi.com This is achieved by comparing the integral of an analyte's signal to that of a known internal standard. mdpi.com The non-destructive nature of NMR allows the sample to be recovered after analysis. mdpi.com The ability of NMR to detect and quantify impurities, even those that are structurally related to the main component, makes it an essential tool for quality control. mdpi.com

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for Tissue Analysis

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that permits the direct analysis of molecules, including propionylcholine, from tissue surfaces with minimal sample preparation. lcms.cz This method is particularly valuable in research for its ability to provide spatial localization of compounds within a biological sample, effectively creating a molecular map of the tissue. lcms.czlcms.cz The technique operates at atmospheric pressure by directing a pneumatically assisted electrospray of charged solvent droplets onto the sample surface. lcms.cz The impact of these droplets creates a thin liquid film that extracts analytes from the surface. Subsequent droplets cause the desorbed ions of the analyte to be sputtered into the gas phase, which are then drawn into the mass spectrometer for analysis. lcms.cz

A significant advantage of DESI-MS is its non-destructive nature, which allows the analyzed tissue section to be preserved for subsequent histological analysis, such as Hematoxylin and Eosin (H&E) staining. lcms.cznih.gov This compatibility enables a direct correlation between the molecular distribution data obtained from DESI-MS and the morphological features observed through traditional microscopy, which is crucial for associating chemical signatures with specific cellular structures or disease states. nih.gov

In the context of this compound research, DESI-MS can be employed to image its distribution across various tissue types. For instance, in neurological or muscular tissue studies, mapping the localization of propionylcholine could provide insights into cholinergic system activity. The process involves mounting a thin tissue section onto a glass slide and placing it on the DESI source's 2D moving stage. lcms.cz An optical image is first taken and used to define the specific rectangular area for analysis. lcms.cz The instrument then rasters across this area, acquiring a full mass spectrum at each discrete point (pixel). lcms.cz By plotting the intensity of the ion corresponding to the mass-to-charge ratio (m/z) of propionylcholine at each pixel, a detailed ion image is generated, visualizing its concentration and distribution. Research has demonstrated the effectiveness of DESI-MS in analyzing small molecules like lipids and cellular metabolites, providing a strong basis for its application to choline (B1196258) esters. lcms.cz

The precision of DESI-MS for tissue analysis has been a subject of study to validate its use in clinical research. Studies on human cancer tissue have shown acceptable levels of repeatability and reproducibility for lipid analysis, suggesting its suitability for reliable diagnostic applications. rsc.org While high-speed analysis may result in some loss of spectral detail, the data remains robust enough for tissue type classification based on established models. nih.gov

Table 1: Illustrative DESI-MS Imaging Parameters for Small Molecule Analysis in Tissue

| Parameter | Value/Setting | Purpose |

| Ionization Mode | Positive Ion | To detect the positively charged propionylcholine cation. |

| Solvent System | 95:5 Methanol:Water | To effectively desorb and ionize small polar molecules from the tissue surface. lcms.cz |

| Spatial Resolution | 50-100 µm | To define the pixel size of the resulting ion image, balancing detail with acquisition time. nih.gov |

| Acquisition Rate | ~5 scans/second | To control the speed of the rastering analysis across the tissue surface. lcms.cz |

| Mass Range (m/z) | 50 - 1000 | To capture a broad spectrum of small molecules, including the specific m/z for propionylcholine. |

Electrochemical and Bioassay Methods in Research Contexts

Electrochemical and bioassay methods offer alternative approaches for the detection and quantification of this compound in research settings, often leveraging its interaction with specific enzymes.

Electrochemical Biosensors

Electrochemical biosensors combine the high selectivity of a biological recognition element with the high sensitivity of an electrochemical transducer. mdpi.comrsc.org For the detection of propionylcholine, these sensors are frequently based on the enzyme acetylcholinesterase (AChE), for which propionylcholine is a substrate. nih.govnih.gov

The fundamental principle involves immobilizing AChE onto an electrode surface. mdpi.com When a sample containing propionylcholine is introduced, the enzyme catalyzes its hydrolysis into propionic acid and choline. The generation of these products can be detected electrochemically. A common method involves the use of a modified substrate, such as propionylthiocholine (B1208427). The hydrolysis of propionylthiocholine by AChE produces thiocholine (B1204863), which is an electroactive compound that can be easily oxidized at the electrode surface, generating a measurable amperometric signal (current). nih.gov The magnitude of this current is directly proportional to the rate of the enzymatic reaction and thus to the concentration of the substrate.

These biosensors are also widely used to detect inhibitors of cholinesterase, such as certain pesticides or nerve agents. nih.gov In this application, the sensor's baseline activity with propionylcholine (or a similar substrate) is measured. After exposure to a sample containing an inhibitor, the enzyme's activity decreases, leading to a reduction in the electrochemical signal. This inhibition-based measurement allows for the sensitive detection of toxic compounds. nih.gov

Table 2: Principle of Amperometric AChE Biosensor for Propionylcholine Analysis

| Step | Process | Measurement |

| 1. Baseline | The AChE-modified electrode is stabilized in a buffer solution. | A stable, low background current is recorded. |

| 2. Substrate Addition | Propionylthiocholine is introduced to the system. | The enzyme hydrolyzes the substrate, producing thiocholine. |

| 3. Detection | An applied potential oxidizes the thiocholine at the electrode surface. | A sharp increase in current is measured, proportional to the substrate concentration. |

| 4. Inhibition (Optional) | The electrode is exposed to a potential inhibitor before substrate addition. | The subsequent current generated upon substrate addition is reduced compared to the uninhibited state. |

Bioassays

A bioassay is an analytical method that determines the concentration or potency of a substance by measuring its effect on a living organism, tissue, or cell culture. researchgate.net In the context of this compound, bioassays are typically enzymatic assays centered on the activity of cholinesterases. embopress.org

These assays are often performed in vitro and are fundamental in pharmacological and toxicological research. researchgate.net The most common approach is a colorimetric method, such as a modified Ellman assay. cdc.gov In this procedure, propionylcholine (or more commonly, a thio-analogue like propionylthiocholine iodide for detection purposes) is used as the substrate for cholinesterase. The enzymatic hydrolysis of the thio-ester releases thiocholine. This product then reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored compound (e.g., 2-nitro-5-thiobenzoate), which has a strong absorbance at a specific wavelength (typically 412 nm).

The rate of color development is monitored using a spectrophotometer and is directly proportional to the cholinesterase activity. By keeping the enzyme concentration constant, the assay can be used to determine the concentration of propionylcholine by measuring the rate of the reaction. Conversely, by using a fixed concentration of propionylcholine, the assay can quantify the activity of the cholinesterase enzyme or screen for the presence of enzyme inhibitors, which would cause a decrease in the rate of color formation. cdc.gov

Table 3: Components of a Colorimetric Cholinesterase Bioassay

| Component | Role in Assay |

| Enzyme | Cholinesterase (e.g., Acetylcholinesterase) |

| Substrate | Propionylthiocholine Iodide |

| Chromogen | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) |

| Buffer Solution | Phosphate or Tris-HCl buffer (pH 7.4-7.7) |

| Detection Instrument | Spectrophotometer |

Experimental Models and Methodologies in Propionylcholine Chloride Research

In Vitro Receptor Binding and Functional Assays

In vitro receptor binding and functional assays are fundamental in determining the affinity and efficacy of propionylcholine (B1209710) chloride at cholinergic receptors. These assays typically involve the use of cell membranes or recombinant receptors and radiolabeled ligands to quantify the binding characteristics of the compound. nih.govmerckmillipore.com

Studies have shown that propionylcholine acts predominantly on muscarinic receptors. nih.govresearchgate.net In competitive binding assays, the ability of propionylcholine to displace known muscarinic and nicotinic receptor ligands is measured to determine its binding affinity (Ki). Functional assays, which measure the physiological response following receptor activation, have demonstrated that propionylcholine acts as a full agonist at muscarinic receptors, although with a lower affinity compared to acetylcholine (B1216132). nih.gov For instance, in some functional assays, the concentration of propionylcholine required to elicit a half-maximal response (EC50) is significantly higher than that of acetylcholine. nih.gov

While its primary action is on muscarinic receptors, some evidence suggests a partial effect on epithelial nicotinic receptors. nih.govresearchgate.net The interaction of propionylcholine with both muscarinic and nicotinic receptors highlights the importance of using a variety of selective antagonists in these assays to dissect its specific receptor subtype interactions. nih.govresearchgate.net

Table 1: Receptor Interaction Profile of Propionylcholine Chloride

| Receptor Type | Interaction | Evidence |

|---|---|---|

| Muscarinic Receptors | Predominant Agonist | Concentration-dependent increase in short-circuit current in Ussing chamber experiments, which is significantly reduced by the muscarinic antagonist atropine (B194438). nih.govresearchgate.net |

| Nicotinic Receptors | Partial Agonist (Epithelial) | The secretory response to propionylcholine in mucosal preparations is partially reduced by nicotinic antagonists like mecamylamine. nih.govresearchgate.net |

Isolated Tissue Preparations (e.g., Ussing Chamber Experiments on Rat Distal Colon)

Isolated tissue preparations provide a more integrated system to study the physiological effects of this compound. The Ussing chamber is a key apparatus in this context, allowing for the measurement of ion transport across epithelial tissues. nih.govreprocell.comphysiologicinstruments.comphysiologicinstruments.com

In experiments using mucosal-submucosal preparations from the rat distal colon, this compound has been shown to induce a concentration-dependent increase in the short-circuit current (Isc), which is indicative of stimulated anion secretion. nih.gov This effect is observed when propionylcholine is administered to the serosal (blood) side of the tissue. nih.gov The response is mediated by both epithelial and neuronal acetylcholine receptors. nih.govresearchgate.net

Further investigations using selective inhibitors have revealed that the secretory response to propionylcholine is predominantly mediated by muscarinic receptors. nih.govresearchgate.net The use of antagonists such as atropine (a non-selective muscarinic blocker) significantly reduces the propionylcholine-induced increase in Isc. nih.govresearchgate.net In contrast, nicotinic receptor blockers like hexamethonium (B1218175) have a less pronounced effect, suggesting a primary role for muscarinic pathways in the observed anion secretion. nih.gov

Table 2: Effect of Propionylcholine on Short-Circuit Current (Isc) in Rat Distal Colon Preparations

| Preparation | Agonist | Effect on Isc | Key Findings |

|---|---|---|---|

| Mucosal-submucosal | Propionylcholine | Concentration-dependent increase | Predominantly mediated by muscarinic receptors. nih.gov |

| Mucosal | Propionylcholine | Concentration-dependent increase | Partial involvement of epithelial nicotinic receptors. nih.gov |

Cellular and Subcellular Studies (e.g., Ca2+-imaging)

Cellular and subcellular studies, particularly those employing techniques like calcium (Ca2+) imaging, offer insights into the intracellular signaling pathways activated by this compound. neurotar.comresearchgate.netnih.govnih.gov Activation of many G protein-coupled receptors, including muscarinic receptors, leads to an increase in intracellular Ca2+ concentration, which acts as a second messenger to trigger various cellular responses. nih.govcreative-biolabs.com

In the context of the rat distal colon, Ca2+-imaging experiments have been performed to visualize changes in intracellular Ca2+ levels in response to propionylcholine. nih.govresearchgate.net These studies help to confirm that the observed physiological effects, such as anion secretion, are indeed linked to the activation of Ca2+-dependent signaling cascades following muscarinic receptor stimulation. nih.gov The transient increase in intracellular Ca2+ provides a direct link between receptor binding and the ultimate cellular response. nih.gov

Animal Model Studies for Mechanistic Investigations

Animal models, particularly rodent models, are crucial for investigating the in vivo effects and mechanisms of action of this compound. nih.govfrontiersin.orgnih.gov These studies allow for the examination of the compound's effects within a complex physiological system, providing a more comprehensive understanding of its role.

Studies on the rat distal colon have been instrumental in demonstrating the production of propionylcholine by the colonic epithelium itself. nih.govresearchgate.net This finding suggests a novel pathway of communication between the gut microbiota, which produce short-chain fatty acids like propionate (B1217596), and the host epithelium. nih.govresearchgate.net The epithelial cells can then synthesize and release propionylcholine, which acts in a paracrine manner to regulate colonic function. nih.gov

These animal model studies, often in conjunction with the in vitro and cellular methodologies described above, have been pivotal in establishing the role of propionylcholine as a modulator of cholinergic signaling in the colon. nih.govresearchgate.net

Future Research Directions and Unresolved Questions

Elucidation of Specific Receptor Subtype Contributions and Downstream Signaling Pathways

A deeper understanding of the downstream signaling cascades initiated by propionylcholine (B1209710) at these receptors is also crucial. Investigating the specific G-protein coupling, second messenger systems (such as calcium signaling), and subsequent protein phosphorylation events will provide a more complete picture of its cellular mechanisms. medchemexpress.comuea.ac.uk This knowledge is essential for predicting the tissue-specific effects of propionylcholine and for understanding how it might modulate cholinergic signaling in both health and disease. nih.govmdpi.com

Comprehensive Enzymatic Kinetic and Structural Analysis of Hydrolysis

Propionylcholine is hydrolyzed by both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ontosight.aiunam.mxnih.govmdpi.com While the general kinetics of this hydrolysis are understood, a more detailed analysis is warranted. nih.govlibretexts.orglsuhsc.edu Future studies should focus on obtaining precise kinetic parameters, such as the Michaelis constant (Km) and catalytic rate (kcat), for the hydrolysis of propionylcholine by purified human AChE and BChE. libretexts.org This will allow for a direct comparison with the hydrolysis of acetylcholine (B1216132) and other choline (B1196258) esters, providing insights into the substrate specificity of these enzymes. tandfonline.comcore.ac.uk

Furthermore, high-resolution structural studies, such as X-ray crystallography or cryo-electron microscopy, of AChE and BChE in complex with propionylcholine or its transition state analogs would be invaluable. ox.ac.uk Such structural data would reveal the specific molecular interactions within the active site that govern substrate binding and catalysis. This information could be instrumental in the design of novel cholinesterase inhibitors with improved selectivity and therapeutic potential. ox.ac.uk

Identification of Novel Biological Production Pathways and Physiological Roles

The discovery that propionylcholine can be synthesized by the colonic epithelium, likely through the action of choline acetyltransferase (ChAT) utilizing propionyl-CoA, has opened up new questions about its physiological roles. nih.govresearchgate.netmdpi.com This finding suggests a novel pathway of communication between the gut microbiota, which produce short-chain fatty acids like propionate (B1217596), and the host epithelium. nih.govresearchgate.net Future research should investigate other potential biological sources and pathways for propionylcholine production in various tissues.

The physiological significance of endogenously produced propionylcholine is still largely unknown. researchgate.net While its role in regulating colonic ion transport has been demonstrated, it may have other functions in both neuronal and non-neuronal cholinergic systems. nih.govtandfonline.com For instance, its potential role in modulating neurotransmission, immune responses, or developmental processes requires further exploration. ontosight.aifrontiersin.org Understanding the factors that regulate its synthesis and release will be key to unraveling its full physiological importance. tandfonline.com

Development of Advanced Analytical Tools for In Vivo Quantification and Localization

To fully understand the physiological and pathological roles of propionylcholine, it is essential to have sensitive and specific methods for its quantification and localization in biological samples. Current methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), have been used to detect propionylcholine in various matrices, including agricultural products. researchgate.netmdpi.com However, developing advanced analytical tools for in vivo measurements remains a significant challenge.

Future efforts should focus on creating novel probes or imaging agents that can specifically detect propionylcholine in living tissues with high spatial and temporal resolution. This could involve the development of fluorescent biosensors or the use of advanced imaging techniques like positron emission tomography (PET). Furthermore, refining microdialysis techniques coupled with highly sensitive mass spectrometry could enable real-time monitoring of propionylcholine levels in specific brain regions or other tissues. nih.gov Such tools would be invaluable for studying its dynamic changes in response to various physiological stimuli or in disease states.

Exploration of Propionylcholine Chloride as a Research Probe in Cholinergic Dysfunction Models

Given its action as a cholinergic agonist, this compound can serve as a valuable research tool for investigating models of cholinergic dysfunction, such as Alzheimer's disease and myasthenia gravis. ontosight.ai By studying the effects of propionylcholine in animal models or cell-based assays of these diseases, researchers can gain insights into the compromised cholinergic signaling pathways. doi.org

Future research could utilize propionylcholine to probe the responsiveness of the remaining cholinergic receptors in neurodegenerative conditions. doi.org This could help in assessing the potential efficacy of cholinomimetic therapies. Additionally, comparing the effects of propionylcholine with those of acetylcholine and other cholinergic agonists could reveal subtle differences in receptor activation and downstream signaling that may be relevant to disease pathology. The development of propionylcholine-based analogs could also lead to new therapeutic strategies for conditions characterized by abnormal cholinergic activity. ontosight.ai

Interactive Data Table: Key Areas for Future Propionylcholine Research

| Research Area | Key Unresolved Questions | Potential Methodologies |

| Receptor Interactions | What are the specific binding affinities and functional outcomes at different nicotinic and muscarinic receptor subtypes? nih.govresearchgate.net | Radioligand binding assays, functional cellular assays (e.g., calcium imaging, electrophysiology), molecular modeling. |

| Enzymatic Hydrolysis | What are the precise kinetic parameters (Km, kcat) for human AChE and BChE? What is the 3D structure of the enzyme-substrate complex? libretexts.orgox.ac.uk | Enzyme kinetics assays, X-ray crystallography, cryo-electron microscopy. nih.govox.ac.uk |

| Biological Production | Where else in the body is propionylcholine produced? What are the regulatory mechanisms of its synthesis? nih.govresearchgate.net | Metabolomic profiling, gene expression analysis of ChAT, isotope tracing studies. |

| Physiological Roles | What are the broader physiological functions of endogenous propionylcholine beyond colonic transport? nih.govtandfonline.com | In vivo animal studies, organ-on-a-chip models, electrophysiological recordings. |

| Analytical Tools | How can we measure propionylcholine levels in vivo with high sensitivity and spatiotemporal resolution? researchgate.netmdpi.com | Development of fluorescent biosensors, advanced mass spectrometry techniques, PET imaging probes. nih.gov |

| Disease Modeling | How can propionylcholine be used to understand and potentially treat cholinergic dysfunction? ontosight.aidoi.org | Animal models of Alzheimer's disease, cellular assays of neurodegeneration, development of novel propionylcholine analogs. ontosight.ai |

Q & A

Basic Research Questions

Q. What are the methodological best practices for quantifying Propionylcholine chloride in biological samples?

- Answer : Use colorimetric or fluorometric assays with a 96-well plate format for high-throughput analysis. Prepare standards in PBS or MilliQ water to establish a calibration curve. For tissue samples, homogenize using a Dounce homogenizer or pestle in cold PBS to preserve stability. Measure absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric). Validate results by comparing with spiked controls and ensure sample pH aligns with assay compatibility to avoid interference .

Q. How should this compound be safely stored and handled during experiments?

- Answer : Store in anhydrous conditions, sealed under inert gas, and away from water, alcohols, and strong bases to prevent violent reactions. Use dedicated glassware and avoid contact with oxidizing agents. During handling, employ PPE (gloves, goggles) and work in a fume hood. Monitor for decomposition by checking for unexpected color changes or gas evolution .

Q. What are the critical steps in preparing biological samples for this compound analysis?

- Answer : For cell cultures, lyse cells using ice-cold PBS with protease inhibitors. Centrifuge at 10,000 × g for 10 min to remove debris. For tissues, homogenize in a 1:10 (w/v) PBS buffer and clarify via centrifugation. Avoid repeated freeze-thaw cycles, and store supernatants at -80°C if not analyzed immediately. Include blanks and internal standards (e.g., deuterated analogs) to control for matrix effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for this compound across studies?

- Answer : Systematically evaluate experimental variables:

- Environmental conditions : Compare storage temperatures, humidity levels, and exposure to light.

- Matrix effects : Test stability in different solvents (e.g., PBS vs. serum) using LC-MS to identify degradation products.

- Analytical methods : Cross-validate results via orthogonal techniques (e.g., NMR vs. enzymatic assays). Replicate studies under controlled conditions and report detailed metadata (e.g., pH, ionic strength) to enable direct comparisons .

Q. What strategies optimize the detection of this compound in complex matrices like serum or brain tissue?

- Answer : Pre-treat samples with solid-phase extraction (SPE) to remove lipids and proteins. For serum, use methanol precipitation followed by SPE on C18 columns. In brain tissue, employ lipid removal kits and quantify recovery rates using isotopically labeled standards. Adjust detector sensitivity settings (e.g., gain or integration time) to enhance signal-to-noise ratios in fluorometric assays. Validate specificity via spike-and-recovery experiments and parallel analysis with mass spectrometry .

Q. How to design experiments investigating this compound’s role in metabolic pathways?

- Answer :

- Hypothesis-driven design : Use isotopic tracing (e.g., ¹³C-labeled this compound) to track incorporation into metabolites via LC-MS.

- Knockout models : Employ CRISPR/Cas9 to silence enzymes hypothesized to interact with the compound (e.g., choline acetyltransferase).

- Dose-response studies : Adminstrate varying concentrations in cell cultures and measure downstream metabolites. Include negative controls (e.g., enzyme inhibitors) and statistical power analysis to ensure robustness. Document protocols in line with NIH preclinical guidelines for reproducibility .

Notes

- Data Interpretation : Use software like GraphPad Prism for nonlinear regression analysis of dose-response curves. Report confidence intervals and p-values adjusted for multiple comparisons.

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines, including randomization and blinding protocols .

- Literature Integration : Conduct systematic reviews using databases like PubMed, prioritizing studies with detailed method sections. Cross-reference findings with prior mechanistic studies on structurally related compounds (e.g., acetylcholine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products